molecular formula C12H18N2O4 B3048616 Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate CAS No. 17658-02-5

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate

Cat. No.: B3048616
CAS No.: 17658-02-5
M. Wt: 254.28 g/mol
InChI Key: AEBVCXSXMAJGRT-UHFFFAOYSA-N
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Description

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate (CAS 4898-56-0) is a cyclohexadiene-derived dicarboxylate ester with two anilino substituents at the 2,5-positions. Its molecular formula is C₂₄H₂₆N₂O₄, with a molecular weight of 406.47 g/mol. Key physicochemical properties include a density of 1.257 g/cm³, a boiling point of 558.7°C, and a refractive index of 1.64 . The compound is synthesized via condensation reactions involving aniline derivatives and ester precursors, as exemplified in quinacridone pigment synthesis protocols .

Properties

IUPAC Name

diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBVCXSXMAJGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CC(=C(C1)N)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384220
Record name diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17658-02-5
Record name diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate typically involves the reaction of cyclohexadiene derivatives with diethyl oxalate in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to cyclohexane derivatives.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Cyclohexane derivatives.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. Pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound belongs to a family of cyclohexadiene-dicarboxylates with diverse substituents and ester groups. Key analogs include:

Compound Name Substituents Ester Groups Molecular Formula Key Applications/Synthesis Reference
Diethyl 2,5-dianilinocyclohexa-1,4-diene-1,4-dicarboxylate 2,5-(C₆H₅NH) Ethyl C₂₄H₂₆N₂O₄ Intermediate for quinacridone pigments
Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate 2,5-Oxo Ethyl C₁₂H₁₆O₆ Ligand in coordination chemistry
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 2-Hydroxyphenyl, dioxolane Methyl C₁₃H₁₄O₇ Antimicrobial activity (MIC: 4.8–5000 µg/mL)
Diisopropyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate 2,5-Hydroxy Isopropyl C₁₄H₂₀O₆ Crystallographic studies (triclinic P1̄)

Key Observations:

  • Ester Group Influence: Larger esters (e.g., isopropyl, isobutyl) increase steric bulk, affecting crystallization behavior and solubility .

Physicochemical Properties

Property Diethyl 2,5-Dianilinocyclohexadiene-dicarboxylate Diethyl 2,5-Dioxocyclohexane-dicarboxylate Dimethyl 2-(2-Hydroxyphenyl)-dioxolane-dicarboxylate
Boiling Point (°C) 558.7 N/A N/A
Density (g/cm³) 1.257 1.257 (predicted) N/A
Melting Point (°C) N/A N/A 94–95
Refractive Index 1.64 N/A N/A

Notes:

  • The dimethyl dioxolane analog exhibits a low melting point (94–95°C) and high enantiomeric excess (>99% ee), making it suitable for chiral synthesis .
  • Crystallographic data for diisopropyl derivatives (e.g., triclinic P1̄ symmetry, unit cell volume 376.2 ų) highlight packing differences compared to ethyl esters .

Biological Activity

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate (CAS No. 17658-02-5) is an organic compound notable for its unique structure, which includes two amino groups and two carboxylic acid functionalities. This compound has garnered interest in various scientific fields due to its potential biological activities, including anticancer and antimicrobial properties.

PropertyValue
Molecular Formula C12H18N2O4
Molecular Weight 254.286 g/mol
IUPAC Name This compound
CAS Number 17658-02-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino and carboxylic acid groups facilitate binding to active sites on enzymes and receptors, potentially leading to the modulation of biochemical pathways. This interaction can result in the inhibition or activation of specific biological processes, making this compound a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Case Study : A series of derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines including T47D (breast cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, several compounds demonstrated significant antiproliferative effects with IC50 values lower than that of Doxorubicin (DOX), a standard chemotherapy agent. For example:
    • Compound 2b showed an IC50 of 2.3 μM against T47D cells.
    • Compound 2j exhibited potent activity across all tested cancer cell lines with IC50 values significantly lower than DOX .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

  • Study Findings : In vitro tests against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as fungal strains like Candida albicans, revealed that certain derivatives exhibited strong antimicrobial effects. Specifically, compound 2j was noted for its efficacy against all three microbial pathogens tested .

Enzymatic Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP-1B) in a concentration-dependent manner. This inhibition is significant as PTP-1B is a target for diabetes treatment due to its role in insulin signaling pathways .

Comparative Analysis

To further understand the unique biological activity of this compound compared to similar compounds, a comparative analysis is provided below:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzymatic Inhibition
This compoundSignificantModerateYes
Diethyl 2,5-diaminothiophene-3,4-dicarboxylateHighHighNo
Diethyl 2,5-dihydroxyterephthalic acidModerateLowNo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate
Reactant of Route 2
Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate

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